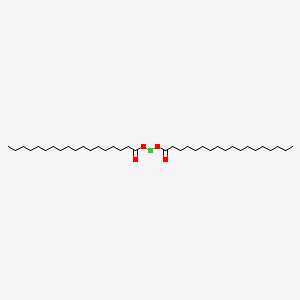![molecular formula C19H12Br2N4O B13824779 2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a cyclopenta[b]pyridine core, substituted with amino, dibromo, hydroxybenzylidene, dimethyl, and dicarbonitrile groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile and 3,5-dibromo-4-hydroxybenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
(5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium methoxide, potassium thiolate, or other nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development. Research may focus on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industry, (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their performance in various applications, such as coatings, adhesives, or electronic devices.
作用机制
The mechanism of action of (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of amino, hydroxy, and bromine groups suggests that it could form hydrogen bonds, halogen bonds, or other interactions with its targets, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile:
3,5-dibromo-4-hydroxybenzaldehyde: Lacks the cyclopenta[b]pyridine core, limiting its use as a building block for more complex molecules.
Uniqueness
The uniqueness of (5E)-2-amino-5-(3,5-dibromo-4-hydroxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile lies in its combination of functional groups and structural features
属性
分子式 |
C19H12Br2N4O |
|---|---|
分子量 |
472.1 g/mol |
IUPAC 名称 |
(5E)-2-amino-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile |
InChI |
InChI=1S/C19H12Br2N4O/c1-8-11(3-10-4-14(20)18(26)15(21)5-10)16-9(2)13(7-23)19(24)25-17(16)12(8)6-22/h3-5,26H,1-2H3,(H2,24,25)/b11-3+ |
InChI 键 |
IFEWVBBMLPOYKF-QDEBKDIKSA-N |
手性 SMILES |
CC\1=C(C2=C(/C1=C/C3=CC(=C(C(=C3)Br)O)Br)C(=C(C(=N2)N)C#N)C)C#N |
规范 SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)Br)O)Br)C(=C(C(=N2)N)C#N)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


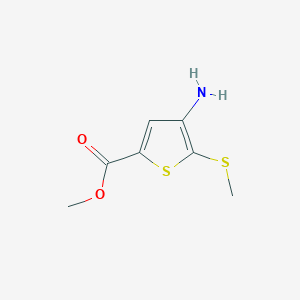
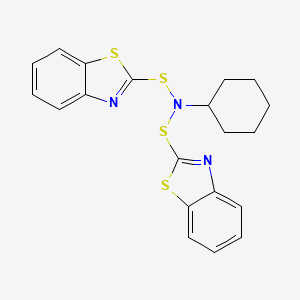
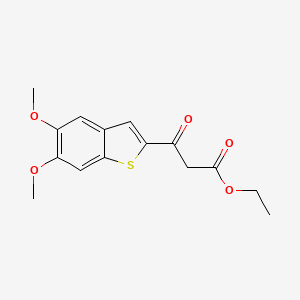
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)

![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)

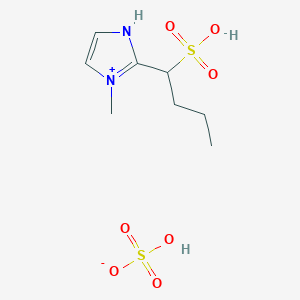
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
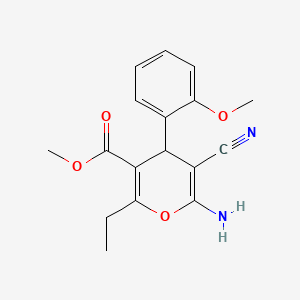
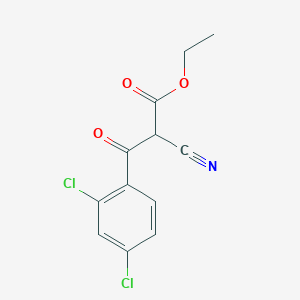
![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
